molecular formula C8H8O2 B154609 2-Methoxy-D3-benzaldehyde CAS No. 56248-49-8

2-Methoxy-D3-benzaldehyde

Cat. No. B154609
CAS RN: 56248-49-8
M. Wt: 139.17 g/mol
InChI Key: PKZJLOCLABXVMC-FIBGUPNXSA-N
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Description

2-Methoxybenzaldehyde, also known as o-anisaldehyde, is an organic compound with a methoxy group and an aldehyde group attached to a benzene ring. It is a derivative of benzaldehyde with a methoxy substituent at the second position on the aromatic ring. This compound is of interest due to its potential applications in flavor, fragrance, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 2-methoxybenzaldehyde can be achieved through various methods. For instance, 2-hydroxy-4-methoxy benzaldehyde can be produced from the roots of Decalepis hamiltonii through extraction and purification processes . Another derivative, 2-(4-methoxyphenyl)benzo[d]thiazole, is synthesized by cyclizing 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . Additionally, enzyme catalysis has been employed for asymmetric C–C bond formation using 3-methoxybenzaldehyde as a substrate .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 2-methoxybenzaldehyde derivatives have been extensively studied using various computational methods. Ab initio and density functional theory (DFT) methods have been used to investigate the ground state properties and vibrational frequencies of these compounds . For example, the molecular structure of 2-(4-methoxyphenyl)benzo[d]thiazole has been examined using HF and DFT methods, indicating that B3LYP provides superior results for molecular problems .

Chemical Reactions Analysis

2-Methoxybenzaldehyde and its derivatives participate in a variety of chemical reactions. The compound has been used in the synthesis of 3-aryl-2-methoxyinden-1-one (Z)-phenylhydrazones through cyclization reactions . It also reacts with hexachlorocyclotriphosphazene to form a compound with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxybenzaldehyde derivatives have been characterized using spectroscopic techniques and X-ray crystallography. The crystal structure of 2-methoxy-benzaldehyde shows intra- and intermolecular C–H···O short contacts, which are significant in the formation of dimers . Spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-visible spectroscopy, have been conducted to understand the structure and behavior of these compounds . Additionally, the nonlinear optical properties and electronic properties such as HOMO, LUMO, and hyperpolarizability have been analyzed using DFT calculations .

Scientific Research Applications

  • Enzyme Catalysis and Reaction Engineering : 2-Methoxy-D3-benzaldehyde is used in enzyme-catalyzed asymmetric C–C bond formation. Kühl et al. (2007) developed a process for the asymmetric synthesis of benzoin derivatives, utilizing enzymes like benzaldehyde lyase. This process has implications in pharmaceuticals and organic synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

  • Crystallography and Vibrational Spectroscopy : Ribeiro-Claro, Drew, and Félix (2002) explored the crystal structure of 2-methoxy-benzaldehyde, revealing the presence of various intra- and intermolecular short contacts. This study aids in understanding the material's properties and potential applications in materials science (Ribeiro-Claro, Drew, & Félix, 2002).

  • Chemical Oxidation Processes : Malik, Asghar, and Mansoor (2016) investigated the oxidation of methoxy benzaldehydes, including 2-methoxy-D3-benzaldehyde, in an aqueous acetic acid medium. This research is significant in understanding the chemical reactivity and potential use of this compound in synthetic chemistry (Malik, Asghar, & Mansoor, 2016).

  • Photoinduced Charge Transfer Studies : Samanta et al. (2010) explored the photoinduced charge transfer reaction in 2-methoxy-4-(N,N-dimethylamino)benzaldehyde. Such studies are crucial for understanding the photophysical behaviors of similar compounds and their applications in photochemistry (Samanta et al., 2010).

  • Analytical Applications : Srivani et al. (2007) synthesized a derivative of 2-methoxy-D3-benzaldehyde and explored its application in the spectrophotometric determination of palladium. This indicates the compound's potential use in analytical chemistry, especially in metal ion detection (Srivani, Kumar, Reddy, Reddy, & Reddy, 2007).

properties

IUPAC Name

2-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZJLOCLABXVMC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-D3-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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